molecular formula C17H14N4O2 B6636243 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea

Cat. No. B6636243
M. Wt: 306.32 g/mol
InChI Key: LKWYQFZRXVHOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea, also known as OP3PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP3PU is a urea derivative and has been synthesized using different methods.

Scientific Research Applications

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has shown potential applications in various scientific research fields, including cancer research, drug discovery, and material science. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been used as a scaffold for the development of new drugs and has shown promising results in drug discovery. Additionally, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been used in the synthesis of new materials, including metal-organic frameworks.

Mechanism of Action

The mechanism of action of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea is not fully understood. However, it has been suggested that 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea inhibits the activity of specific enzymes, including tyrosine kinases and cyclin-dependent kinases, which are involved in cell growth and proliferation. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has also been shown to inhibit the activity of specific transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. Additionally, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea has limitations, including its low yield during synthesis and the need for a catalyst and solvent during synthesis.

Future Directions

For 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea research include the development of new drugs using 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea as a scaffold, the synthesis of new materials using 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea, and further investigation of its mechanism of action. Additionally, further research is needed to explore the potential applications of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea in the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea can be synthesized using various methods, including the reaction of 3-aminophenylpyridazine and phenyl isocyanate, as well as the reaction of 3-(6-oxo-1H-pyridazin-3-yl)aniline and phenyl isocyanate. The reaction typically takes place in the presence of a catalyst and solvent. The yield of 1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea varies depending on the method used for synthesis.

properties

IUPAC Name

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16-10-9-15(20-21-16)12-5-4-8-14(11-12)19-17(23)18-13-6-2-1-3-7-13/h1-11H,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWYQFZRXVHOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea

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